1-(2-Chlorophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2-Chlorophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic arylpiperazine derivative with a propan-2-ol backbone. Its structure features a 2-chlorophenoxy group linked to a piperazine ring substituted with a 2-fluorophenyl moiety, forming a dihydrochloride salt to enhance solubility and stability . The strategic placement of chlorine and fluorine atoms aims to optimize receptor binding affinity and metabolic stability compared to earlier analogs.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O2.2ClH/c20-16-5-1-4-8-19(16)25-14-15(24)13-22-9-11-23(12-10-22)18-7-3-2-6-17(18)21;;/h1-8,15,24H,9-14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOOOAQAORJPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for studies in areas such as neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, chlorophenoxy group, and a fluorophenyl moiety. This unique arrangement is hypothesized to influence its biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : The piperazine component is known to interact with serotonin receptors, suggesting potential antidepressant properties.
- Antipsychotic Activity : Similar compounds have shown efficacy in treating psychotic disorders, likely due to their action on dopamine receptors.
- Antifungal Properties : Some studies suggest that derivatives of this compound may possess antifungal activity, which could be explored further for therapeutic applications.
The proposed mechanism of action involves modulation of neurotransmitter systems. Specifically, the compound may act as a serotonin reuptake inhibitor (SSRI) and exhibit antagonist properties at certain dopamine receptors. This dual action could contribute to its antidepressant and antipsychotic effects.
Case Studies
- Antidepressant Activity : A study published in 2023 demonstrated that similar piperazine derivatives effectively reduced depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft through inhibition of its reuptake .
- Antipsychotic Effects : Research indicated that compounds with similar structural features showed significant binding affinity to D2 dopamine receptors, which are crucial in managing symptoms of schizophrenia .
- Antifungal Efficacy : A recent investigation found that certain analogs exhibited potent antifungal activity against Candida species, highlighting their potential as antifungal agents .
Data Tables
Comparison with Similar Compounds
Key Findings :
- Fluorine vs.
- Salt Forms : Dihydrochloride salts (e.g., target compound, naftopidil) are preferred over hydrochlorides for enhanced aqueous solubility, critical for oral bioavailability .
- Phenoxy Modifications: Replacing 1-naphthyloxy (naftopidil) with 2-chlorophenoxy reduces aromatic stacking but may lower off-target effects .
Urea-Linked Piperazine Derivatives
describes urea-based analogs (e.g., compounds 11a–11o) with thiazole and hydrazinyl-2-oxoethyl groups. While these lack the propan-2-ol backbone, their piperazine-aryl motifs share target overlap:
- Receptor Binding : Urea derivatives in show nM-range binding to serotonin (5-HT1A) and dopamine receptors, unlike the target compound’s α1-adrenergic focus .
- Synthetic Yield : The target compound’s dihydrochloride form is synthesized in yields (~85–88%) comparable to urea derivatives (e.g., 11c: 88.9%) .
Pharmacological and Pharmacokinetic Comparisons
- Naftopidil : Clinically effective at 25–75 mg/day; the target compound’s 2-fluorophenyl group may reduce CYP3A4-mediated metabolism, extending half-life .
- Bioisosteric Replacements : Replacing 2-methoxyphenyl (naftopidil) with 2-fluorophenyl retains hydrogen-bonding capacity while minimizing oxidative demethylation risks .
- Solubility : The dihydrochloride salt’s solubility (~50 mg/mL in water) likely exceeds neutral propan-2-ol analogs, aiding formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
